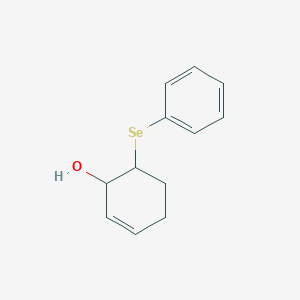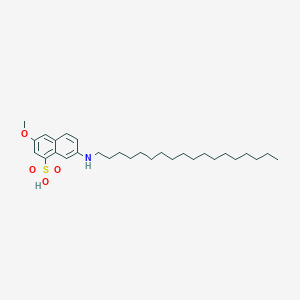
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids This compound is characterized by the presence of a methoxy group at the 3-position, an octadecylamino group at the 7-position, and a sulfonic acid group at the 1-position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid typically involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalene-1-sulfonic acid. This intermediate is then subjected to further reactions to introduce the methoxy and octadecylamino groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors followed by subsequent functionalization steps. The process is optimized to ensure high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, particularly at positions that are not already substituted.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-sulfonic acid: A simpler analog without the methoxy and octadecylamino groups.
Naphthalene-2-sulfonic acid: Another isomer with the sulfonic acid group at the 2-position.
Methoxy-naphthalenes: Compounds with methoxy groups at various positions on the naphthalene ring.
Uniqueness
3-Methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid is unique due to the presence of both the methoxy and octadecylamino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
111790-59-1 |
|---|---|
Molekularformel |
C29H47NO4S |
Molekulargewicht |
505.8 g/mol |
IUPAC-Name |
3-methoxy-7-(octadecylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C29H47NO4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-30-26-20-19-25-22-27(34-2)24-29(28(25)23-26)35(31,32)33/h19-20,22-24,30H,3-18,21H2,1-2H3,(H,31,32,33) |
InChI-Schlüssel |
PDSLTXHZAGTICM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC2=C(C=C(C=C2C=C1)OC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


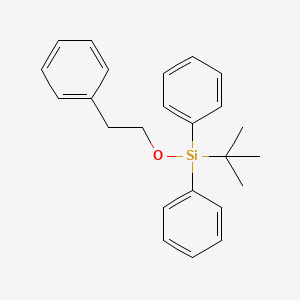
methyl}benzamide](/img/structure/B14324963.png)

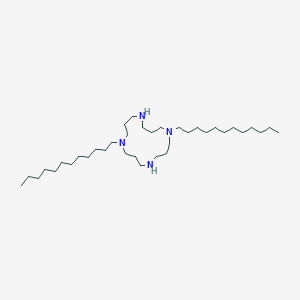


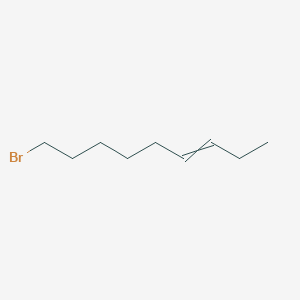

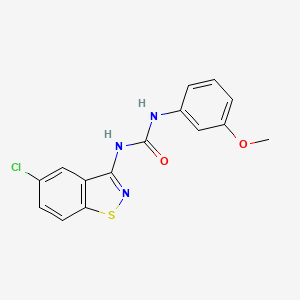
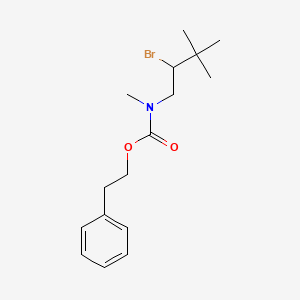

![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)
